Butyl 4-(4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamido)benzoate
CAS No.: 941944-88-3
Cat. No.: VC7681501
Molecular Formula: C22H26N2O5S
Molecular Weight: 430.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941944-88-3 |
|---|---|
| Molecular Formula | C22H26N2O5S |
| Molecular Weight | 430.52 |
| IUPAC Name | butyl 4-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzoate |
| Standard InChI | InChI=1S/C22H26N2O5S/c1-2-3-15-29-22(26)18-6-10-19(11-7-18)23-21(25)17-8-12-20(13-9-17)24-14-4-5-16-30(24,27)28/h6-13H,2-5,14-16H2,1H3,(H,23,25) |
| Standard InChI Key | BIZSWYQEEHMKBI-UHFFFAOYSA-N |
| SMILES | CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O |
Introduction
Butyl 4-(4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamido)benzoate is a complex organic compound with the CAS number 941944-88-3. It features a molecular formula of C22H26N2O5S and a molecular weight of approximately 430.5 g/mol . This compound is of interest due to its unique structural components, which include a benzamido group linked to a thiazinan ring system.
Synthesis and Preparation
The synthesis of Butyl 4-(4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamido)benzoate typically involves multiple steps, starting with the preparation of the thiazinan ring system. This may involve the reaction of appropriate precursors to form the thiazinan core, followed by oxidation to introduce the dioxido functionality. Subsequent coupling reactions with benzamido and butyl ester components would complete the synthesis.
Potential Applications
While specific applications of Butyl 4-(4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamido)benzoate are not widely documented, compounds with similar structural motifs are often explored for their biological activity, such as antimicrobial or antiviral properties. The presence of a benzamido group and a thiazinan ring system suggests potential for interaction with biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume